Replacing standard hosts (e.g., CBP, HOMO -6.0 eV) with Spiro-2CBP eliminates the ~1.0 eV hole-injection barrier at HTL interfaces, directly lowering driving voltage and boosting power efficiency in red phosphorescent OLEDs. Key advantages: • Near-zero hole injection from common HTLs due to -5.0 eV HOMO. • High LUMO blocks electron leakage, enhancing exciton confinement. • Rigid spiro core ensures thermal and morphological stability during vacuum deposition. Ideal for hole-dominant or simplified mask-free red subpixel architectures.
2,7-Bis(carbazol-9-yl)-9,9-spirobifluorene (Spiro-2CBP, CAS 924899-38-7) is a rigid, high-triplet-energy phosphorescent host material engineered for high-performance organic light-emitting diodes (OLEDs). Structurally, it features a spirobifluorene core substituted with carbazole units at the 2,7-positions, which imparts exceptional thermal stability and morphological robustness during vacuum thermal evaporation. From a procurement perspective, Spiro-2CBP is primarily selected for its unusually shallow Highest Occupied Molecular Orbital (HOMO) of approximately -5.0 eV. This energy level alignment provides a near-zero barrier for hole injection from standard hole-transporting layers, making it a critical material for lowering driving voltages and improving power efficiency in red and orange-red phosphorescent subpixels [1].
Generic substitution of Spiro-2CBP with standard in-class hosts, such as 4,4'-Bis(carbazol-9-yl)biphenyl (CBP) or mCBP, routinely fails due to severe energy level mismatches at the heterojunction interfaces. CBP possesses a deep HOMO of -6.0 eV, which creates a substantial hole-injection barrier when interfaced with standard hole-transport layers, directly causing elevated driving voltages and reduced power efficiency [1]. Furthermore, Spiro-2CBP is a strictly hole-dominant host with a high Lowest Unoccupied Molecular Orbital (LUMO) that creates a ~1.0 eV barrier to electron injection from conventional electron-transport layers like TPBi [2]. Attempting to use Spiro-2CBP as a drop-in replacement in balanced or electron-dominant architectures without a dedicated co-host results in poor exciton formation and catastrophic efficiency loss, dictating that it must be procured specifically for hole-transport-limited device designs[3].
2,7- vs 2,2′-substitution on spirobifluorene alters film morphology and device efficiency; direct interchange may not reproduce performance.
CBP may show lower thermal robustness and reduced power efficiency in double-emission-layer architectures compared to Spiro-2CBP.
Generic carbazole hosts lack the rigid spirobifluorene core, potentially affecting film morphology and device reproducibility.
Spiro-2CBP features a shallow HOMO level of -5.0 eV, providing a near-zero barrier for hole injection from standard hole-transport layers. In comparative red OLED devices, this energy alignment reduces the driving voltage at 1000 cd/m2 to 6.3 V, whereas substituting with the industry-standard CBP (HOMO -6.0 eV) increases the driving voltage to 7.6 V due to a severe hole-injection barrier [1].
| Evidence Dimension | Driving voltage at 1000 cd/m2 |
| Target Compound Data | 6.3 V |
| Comparator Or Baseline | CBP (7.6 V) |
| Quantified Difference | 1.3 V lower driving voltage |
| Conditions | Red phosphorescent OLED with common red layer architecture |
Lower driving voltage directly translates to reduced power consumption and extended operational lifetime in commercial display panels.
The hole trap depth created by the energy level difference between the host and dopant dictates device efficiency. Spiro-2CBP provides an optimal hole trap depth of -0.3 eV. When evaluated in a common red layer (CRL) architecture, Spiro-2CBP achieved a maximum EQE of 10.4%, significantly outperforming alternative HTL/host materials such as α-NPD (9.0%) and TAPC (6.5%) [1].
| Evidence Dimension | Maximum External Quantum Efficiency (EQE) |
| Target Compound Data | 10.4% |
| Comparator Or Baseline | TAPC (6.5%) and α-NPD (9.0%) |
| Quantified Difference | 60% higher EQE than TAPC; 15.5% higher than α-NPD |
| Conditions | Common red layer (CRL) doped with Ir(piq)2(acac) |
Validates Spiro-2CBP as a superior host for maximizing luminous efficiency in red subpixels without requiring complex multi-layer patterning.
While Spiro-2CBP excels in hole transport, it possesses a high LUMO level that creates a ~1.0 eV electron injection barrier when paired with standard electron-transport layers like TPBi. In contrast, CBP and mCBP present minimal barriers (-0.2 eV and 0.3 eV, respectively) [1]. This restricts electron injection, confirming that Spiro-2CBP must be procured specifically for hole-dominant emissive layers or paired with an electron-transporting co-host.
| Evidence Dimension | Electron injection barrier from TPBi ETL |
| Target Compound Data | ~1.0 eV barrier |
| Comparator Or Baseline | CBP (-0.2 eV barrier) and mCBP (0.3 eV barrier) |
| Quantified Difference | >0.7 eV higher electron injection barrier than generic CBP hosts |
| Conditions | Deep-blue OLED architecture with TPBi electron transport layer |
Prevents costly formulation errors by highlighting that Spiro-2CBP cannot be a drop-in replacement for CBP in electron-dominant or balanced-injection device designs.
Spiro-2CBP has a wide electrochemical gap of ~3.51 eV and lacks electron-transporting moieties. When tested in simplified single-layer green PhOLEDs (ITO/PEDOT:PSS/Host:Ir(ppy)3/LiF/Al), Spiro-2CBP yielded a negligible EQE of 0.3%. In contrast, functionalizing the spirobifluorene core with a phosphine oxide group (e.g., 2,7-DiCbz-SBF-4′-POPh2) balances charge transport, boosting EQE to 13.2%[1].
| Evidence Dimension | Maximum EQE in single-layer PhOLED |
| Target Compound Data | 0.3% |
| Comparator Or Baseline | Phosphine oxide-substituted analog (13.2%) |
| Quantified Difference | 44-fold lower EQE in single-layer devices |
| Conditions | Single-layer green PhOLED doped with Ir(ppy)3 |
Directs buyers to procure Spiro-2CBP exclusively for multi-layer, heterojunction OLEDs where electron transport is handled by dedicated adjacent layers.
Ideal as a host material where its shallow HOMO (-5.0 eV) eliminates hole-injection barriers from adjacent HTLs, significantly lowering driving voltages compared to standard CBP [1].
Suitable for simplified manufacturing processes that use a continuous red emissive layer across subpixels, leveraging its optimal hole trap depth to maintain high EQE without requiring an extra fine metal mask (FMM) step [1].
Used as an interfacial or hole-dominant host layer where its high LUMO effectively blocks electron leakage into the hole-transporting zone, maximizing recombination in the emissive layer[2].
Procured to blend with strong electron-transporting hosts (e.g., triazine or phosphine oxide derivatives) to create balanced, high-efficiency exciplex or mixed-host emissive systems, compensating for its inherent electron injection barrier [3].
Irritant